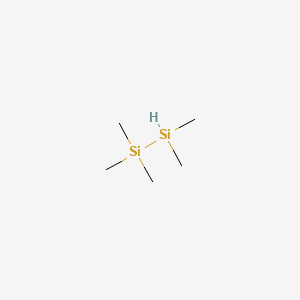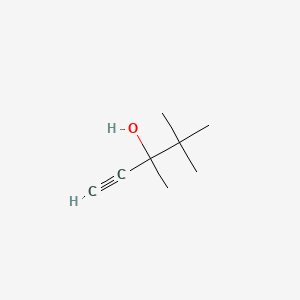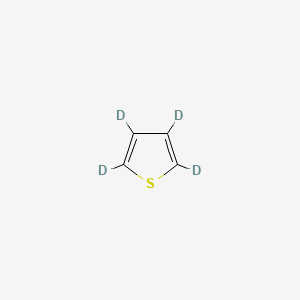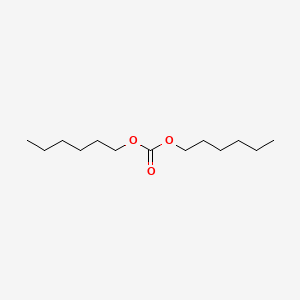
Dihexyl carbonate
描述
Dihexyl Carbonate (DHC) is an organic compound with the molecular formula C12H22O3. It is a colorless, volatile liquid with a mild odor. DHC is used as a solvent in laboratory experiments, as a reagent in organic synthesis, and as a plasticizer in plastics and coatings. DHC is a relatively new chemical, having been first synthesized in the early 2000s. It is produced by the reaction of hexane and carbon dioxide in the presence of a catalyst.
科学研究应用
Polymer Science
- Summary of the Application : Dihexyl carbonate is used in the synthesis of polycarbonates and polycarbonate/polyester copolymers .
- Methods of Application : The polycondensation of diol formate and dialkyl carbonate through an ester-carbonate exchange reaction is used for the synthesis of polycarbonate . The reaction of dodecane-1,12-diol formate and dipropyl carbonate in the presence of 5 mol% potassium -butoxide (tBuOK) in diglyme at 120 °C under reduced pressure (90–100 Torr) afforded high-molar-mass polycarbonate .
- Results or Outcomes : The composition of polycarbonate and polyester in the copolymer could be arbitrarily altered by changing the feed ratio of the monomers to polyester . The crystallization temperature (Tc) of the copolymer increased linearly with increasing polycarbonate content in the copolymer from −10.8 °C (100% polyester) to 47.3 °C (100% polycarbonate) .
Thermophysical Property Data Analysis
- Summary of the Application : Dihexyl carbonate is used in the analysis of thermophysical property data .
- Methods of Application : The NIST/TRC Web Thermo Tables (WTT) provides access to a collection of critically evaluated thermodynamic property data for pure compounds like Dihexyl carbonate . These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results or Outcomes : The WTT contains critically evaluated recommendations for various properties of Dihexyl carbonate such as normal boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity, surface tension, viscosity, thermal conductivity, and enthalpy of formation .
Microwave Assisted Synthesis
- Summary of the Application : Dihexyl carbonate is used in the microwave-assisted synthesis and spectroscopic characterization of diphenyl carbonate functionalized nanoporous starch .
- Methods of Application : The functionalization of potato starch using a greener and biologically important molecule, i.e., diphenyl carbonate under microwave irradiation to obtain nanoporous diphenyl carbonate/starch composites is demonstrated .
- Results or Outcomes : The regular surface of pristine starch was noticeably modified to a porous structure as evidenced by FESEM and TEM . Both 1 H and 13 C NMR studies revealed that the features of diphenyl carbonate were retained in modified starch .
Activated Carbonates Synthesis
- Summary of the Application : Dihexyl carbonate is used in the synthesis of activated carbonates .
- Methods of Application : Activated carbonates facilitate the preparation of polycarbonates based on monomers that are unsuitable for traditional melt polymerization at high temperatures .
- Results or Outcomes : Bis (methyl salicyl) carbonate (BMSC) clearly shows reactivity benefits over diphenyl carbonate in melt polymerization reactions, resulting in shorter reaction times and reduced heat exposure during polymerization .
Electrocatalytic Synthesis
- Summary of the Application : Dihexyl carbonate is used in the electrocatalytic synthesis of organic carbonates .
- Methods of Application : This research provides evidence that the transesterification of dimethyl carbonate (DMC) with phenol can occur under electrochemical conditions, avoiding thermocatalytic processes, and using the same catalyst as used to obtain DMC by electrochemical methods .
- Results or Outcomes : The study concludes that more in-depth research into the nature of the “electro-transesterification” step is required .
Nanocomposite Catalysts Preparation
- Summary of the Application : Dihexyl carbonate is used in the preparation of PbZr nanocomposite catalysts for the efficient synthesis of Diphenyl Carbonate .
- Methods of Application : A facile route to prepare PbZr nanocomposites were developed using different precipitants to investigate the effect on the catalytic activity of the solid acid catalysts .
- Results or Outcomes : Among the catalysts, PbZr–NH4OH represented the best catalytic performance and superior stability, indicating that NH4OH was more favorable compared with sodium hydroxide, ammonium carbonate and urea .
属性
IUPAC Name |
dihexyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3/c1-3-5-7-9-11-15-13(14)16-12-10-8-6-4-2/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQDSOXFNBWWJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)OCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40335005 | |
| Record name | Dihexyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihexyl carbonate | |
CAS RN |
7523-15-1 | |
| Record name | Dihexyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

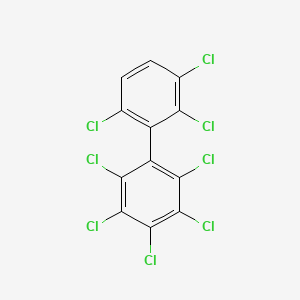
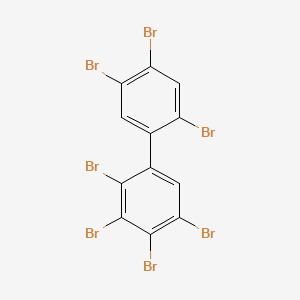
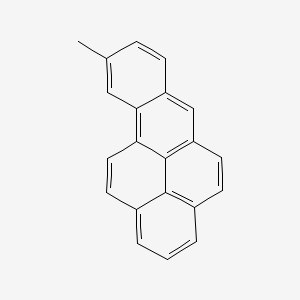
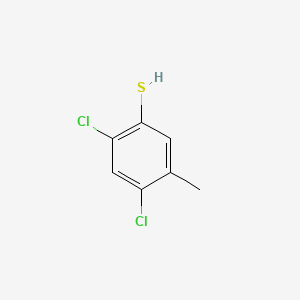
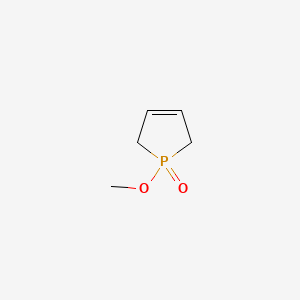
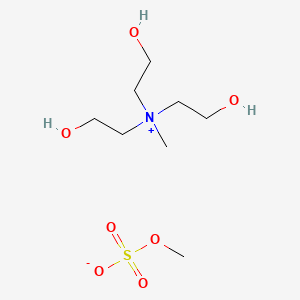
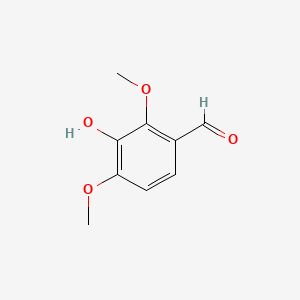
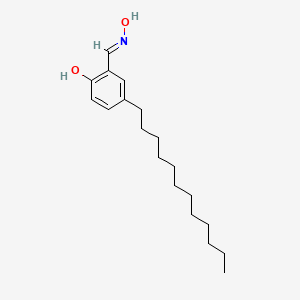
![(2S)-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2R)-pyrrolidine-2-carbonyl]amino]pentanediamide](/img/structure/B1597321.png)
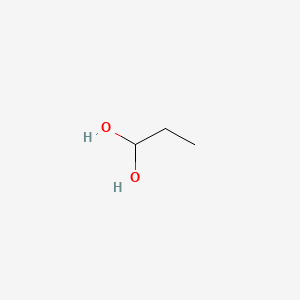
![Benzo[b]selenophene](/img/structure/B1597324.png)
